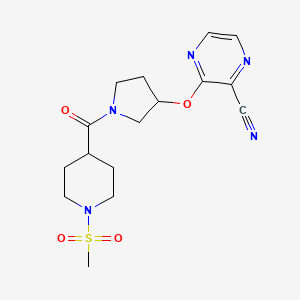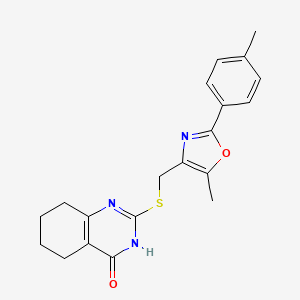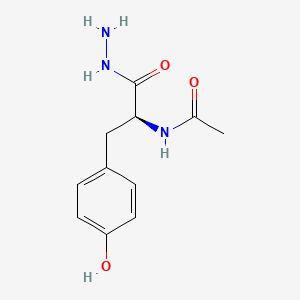
(2S)-2-Isoquinolin-5-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Isoquinolin-5-ylpropan-1-ol is a chemical compound that belongs to the isoquinoline family. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol involves the inhibition of various enzymes and proteins in the body. It inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation. Additionally, ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol are diverse and specific to its application. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques by inhibiting beta-secretase activity. In cardiovascular diseases, it inhibits the proliferation of smooth muscle cells by inhibiting PKC activity.
Advantages and Limitations for Lab Experiments
The advantages of using ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in lab experiments include its specificity to its (S)-enantiomer, its diverse biochemical and physiological effects, and its potential therapeutic applications in various fields of medicine. However, the limitations of using ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in lab experiments include its limited solubility in water, its potential toxicity at higher concentrations, and the need for further studies to determine its safety and efficacy in humans.
Future Directions
The future directions for ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol research include the development of more efficient and cost-effective synthesis methods, the determination of its safety and efficacy in humans, and the identification of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to determine the optimal dosage and administration of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in various diseases and conditions.
Synthesis Methods
The synthesis of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol involves the reaction between isoquinoline and 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The reaction yields a racemic mixture of (±)-2-Isoquinolin-5-ylpropan-1-ol, which can be separated into its enantiomers using chiral chromatography. The separation of enantiomers is essential as the biological activity of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol is specific to its (S)-enantiomer.
Scientific Research Applications
((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has shown promising results in various scientific research applications. It has been studied for its anticancer properties, where it induces apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, where it inhibits the formation of amyloid-beta plaques in the brain. Additionally, ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has been studied for its effects on cardiovascular diseases, where it has been shown to inhibit the proliferation of smooth muscle cells in blood vessels.
properties
IUPAC Name |
(2S)-2-isoquinolin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPOWLFSAASMP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Isoquinolin-5-ylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)
![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)
![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)

![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)